![molecular formula C13H7F2NO B6375955 2-Cyano-5-(2,4-difluorophenyl)phenol, 95% CAS No. 1261953-50-7](/img/structure/B6375955.png)
2-Cyano-5-(2,4-difluorophenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(2,4-difluorophenyl)phenol, 95% (2-C5-(2,4-DFP)P) is an organic compound that is widely used in scientific research. It is a colorless solid that is insoluble in water and has a molecular weight of 269.2 g/mol. It has a melting point of 166-168°C and a boiling point of 213°C. 2-C5-(2,4-DFP)P is a versatile compound that has a wide range of applications in the scientific research field.
Scientific Research Applications
2-C5-(2,4-DFP)P is an important reagent in the synthesis of organic compounds and materials. It is used in the synthesis of organic dyes, pharmaceuticals, and polymers. It is also used in the synthesis of fluoroalkylated compounds. In addition, 2-C5-(2,4-DFP)P is used in the synthesis of fluorescent probes for biological imaging and in the synthesis of fluorescent labels for DNA and protein labeling.
Mechanism of Action
2-C5-(2,4-DFP)P is an organic compound that is used in the synthesis of organic compounds and materials. It acts as a nucleophile in the reaction and can react with a variety of electrophiles. The reaction of 2-C5-(2,4-DFP)P with an electrophile results in the formation of a new carbon-carbon bond. The reaction is catalyzed by base and proceeds through a series of intermediate steps.
Biochemical and Physiological Effects
2-C5-(2,4-DFP)P is an organic compound that is used in the synthesis of organic compounds and materials. It is not known to have any direct biochemical or physiological effects. However, it has been used as a model compound in studies of the biochemical and physiological effects of other compounds.
Advantages and Limitations for Lab Experiments
2-C5-(2,4-DFP)P is an organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications in the laboratory. It is easy to handle and can be stored for long periods of time. However, it is not soluble in water and has a low solubility in organic solvents.
Future Directions
2-C5-(2,4-DFP)P is an organic compound with many potential applications in the scientific research field. In the future, it could be used in the synthesis of novel drugs and materials. It could also be used in the synthesis of fluorescent probes for biological imaging, in the synthesis of fluorescent labels for DNA and protein labeling, and in the synthesis of fluoroalkylated compounds. Additionally, it could be used in the synthesis of polymers, in the synthesis of organic dyes, and in the synthesis of pharmaceuticals.
Synthesis Methods
2-C5-(2,4-DFP)P can be synthesized from a variety of starting materials, including 2-cyano-5-chlorophenol, 2,4-difluorobenzaldehyde, and sodium hydroxide. The synthesis of 2-C5-(2,4-DFP)P involves the reaction of 2-cyano-5-chlorophenol with 2,4-difluorobenzaldehyde in an alkaline medium. The reaction is catalyzed by sodium hydroxide and proceeds in two steps. In the first step, the 2-cyano-5-chlorophenol is deprotonated by the sodium hydroxide to form an anion. In the second step, the anion reacts with the 2,4-difluorobenzaldehyde to form 2-C5-(2,4-DFP)P.
properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKPZFYEZONED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684727 |
Source
|
Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,4-difluorophenyl)phenol | |
CAS RN |
1261953-50-7 |
Source
|
Record name | 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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